molecular formula C20H19FN2O3S B2554221 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1251565-70-4

1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2554221
CAS No.: 1251565-70-4
M. Wt: 386.44
InChI Key: VQOSZPVQWDEFMO-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a benzo[d]thiazole moiety linked to a piperidine ring, which is further connected to a fluorophenoxy ethanone group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment to Piperidine Ring: The benzo[d]thiazole derivative is then reacted with a piperidine derivative, often

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)26-20-22-16-6-2-4-8-18(16)27-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOSZPVQWDEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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